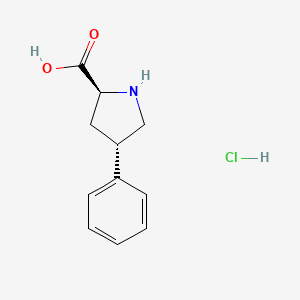

trans-4-Phenyl-L-proline hydrochloride

Description

BenchChem offers high-quality trans-4-Phenyl-L-proline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Phenyl-L-proline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBRHSTNWMMGN-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678234 | |

| Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90657-53-7 | |

| Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90657-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride properties

An In-depth Technical Guide: (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Abstract

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern organic and medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core, substituted with a phenyl group, provides a valuable scaffold for creating complex molecular architectures with precise three-dimensional orientations. This guide offers a comprehensive overview of its physicochemical properties, synthesis strategies, analytical characterization, key applications in drug discovery, and essential safety protocols, intended for researchers and professionals in the pharmaceutical and chemical sciences.

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its distinct structural features and reliable physical characteristics.

Chemical Structure

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride possesses a pyrrolidine ring with a carboxylic acid at the C-2 position and a phenyl group at the C-4 position. The stereochemistry is cis, with both the carboxyl and phenyl groups oriented on the same face of the ring. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Caption: Chemical structure of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride.

Core Properties

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 90657-53-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 227.69 g/mol | [1][3] |

| IUPAC Name | (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride | [1] |

| Appearance | Solid, Yellow Powder | [2][4] |

| Melting Point | 134-140 °C | [4] |

| Purity | ≥95% to ≥98% | [2][4][5] |

| InChI Key | LWFBRHSTNWMMGN-UXQCFNEQSA-N | [4] |

| Storage | Store at room temperature in a cool, dry place. | [2][4][6] |

Synthesis and Characterization

The synthesis of chiral pyrrolidines is a well-established field, often leveraging precursors from the "chiral pool." The subsequent analytical validation is critical to ensure stereochemical integrity and purity.

Synthesis Strategy and Workflow

The synthesis of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid typically originates from a chiral precursor such as (2S,4R)-4-hydroxyproline. The strategy involves the inversion of stereochemistry at the C-4 position and the introduction of the phenyl group, commonly via nucleophilic substitution or related methods. The final step is the formation of the hydrochloride salt.

Causality in Synthesis: The choice of a precursor like hydroxyproline is strategic; it provides a cost-effective and readily available source of the core pyrrolidine ring with established stereochemistry at C-2. The final salt formation with hydrochloric acid is performed not only to protonate the secondary amine but also to facilitate purification through crystallization and to provide a stable, solid material with improved handling properties over the often-hygroscopic free amino acid.

Sources

- 1. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 | CID 49760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride, CasNo.90657-53-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride | 90657-53-7 [sigmaaldrich.com]

- 5. Synthonix, Inc > 105107-84-4 | (2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride [synthonix.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

trans-4-Phenyl-L-proline hydrochloride molecular weight

An In-Depth Technical Guide to trans-4-Phenyl-L-proline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of trans-4-Phenyl-L-proline hydrochloride, a chiral organocatalyst of significant interest to researchers in synthetic chemistry and drug development. As a derivative of the naturally occurring amino acid L-proline, this compound leverages a rigid pyrrolidine scaffold augmented with a phenyl group to achieve high stereoselectivity in a variety of asymmetric transformations. This document details the compound's physicochemical properties, provides a representative synthetic pathway and characterization strategy, and explores its mechanistic underpinnings in organocatalysis. A detailed experimental protocol for a model asymmetric aldol reaction is presented to illustrate its practical application, alongside essential safety and handling information. This guide is intended for scientists and professionals seeking to understand and utilize this powerful catalytic tool in their research endeavors.

Introduction: The Rationale for a Modified Proline Catalyst

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust alternative to traditional metal-based catalysts.[1] L-proline itself is a cornerstone of this field, effectively catalyzing numerous transformations through an enamine-based mechanism.[2][3] However, the quest for enhanced reactivity, greater stereocontrol, and broader substrate scope has driven the development of proline derivatives.[4]

trans-4-Phenyl-L-proline hydrochloride emerges from this pursuit. The introduction of a bulky phenyl group at the C4 position of the pyrrolidine ring is a strategic modification. This substituent exerts significant steric influence on the transition state of the catalytic cycle, which can amplify facial selectivity during the formation of new stereocenters. This often leads to higher enantiomeric or diastereomeric excesses compared to the parent L-proline catalyst. This guide serves as a technical resource for the effective application of this specialized catalyst.

Physicochemical and Structural Properties

A thorough understanding of a catalyst's fundamental properties is critical for its effective use and handling in a laboratory setting. The key properties of trans-4-Phenyl-L-proline hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride | [5] |

| CAS Number | 90657-53-7 | [5][6][7] |

| Molecular Formula | C₁₁H₁₃NO₂·HCl | [6] |

| Molecular Weight | 227.69 g/mol | [5][6] |

| Appearance | Typically an off-white to white solid powder | N/A |

| Exact Mass | 227.0713064 Da | [5] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Note: The properties listed are for the hydrochloride salt unless otherwise specified. The free base form (CAS 96314-26-0) has a reported melting point of >300 °C.[8]

Synthesis and Characterization

Representative Synthetic Pathway

trans-4-Phenyl-L-proline is not naturally abundant and requires chemical synthesis. A common strategy involves the stereospecific modification of a readily available chiral precursor, such as trans-4-hydroxy-L-proline. A plausible route involves a Friedel-Crafts-type alkylation, where the hydroxyl group is first converted into a good leaving group.

A process for preparing the core structure involves reacting a protected proline derivative where the hydroxyl is converted to a leaving group (e.g., sulfonate ester) with an aromatic nucleophile like benzene in the presence of a Lewis acid.[9] The final step involves deprotection and conversion to the hydrochloride salt.

Caption: Representative workflow for the synthesis of trans-4-Phenyl-L-proline HCl.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized catalyst is paramount. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl group protons. The proline ring protons will appear as a series of complex multiplets in the aliphatic region (~2.0-4.5 ppm). A broad singlet for the carboxylic acid proton and another for the ammonium proton are also expected, though their positions can vary with solvent and concentration.

-

¹³C NMR: Signals for the six unique carbons of the phenyl ring will be present in the aromatic region (~125-145 ppm). The carboxyl carbon will appear downfield (>170 ppm). The five carbons of the pyrrolidine ring will be observed in the aliphatic region.

-

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product, ensuring its suitability for asymmetric catalysis. Reverse-phase HPLC is used to assess chemical purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base cation (m/z ≈ 192.09 [M+H]⁺).

Core Application: Asymmetric Organocatalysis

The primary utility of trans-4-Phenyl-L-proline hydrochloride is as a catalyst for asymmetric reactions. It operates through the formation of a chiral enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde), which then reacts with a carbonyl acceptor (e.g., an aldehyde).[2]

Key Advantages over L-Proline:

-

Enhanced Steric Shielding: The C4-phenyl group provides a rigid and bulky steric shield. This directs the incoming electrophile to a specific face of the enamine nucleophile, leading to improved enantioselectivity.

-

Modified Solubility: The phenyl group increases the organophilicity of the catalyst, which can be advantageous for solubility in less polar organic solvents compared to the more hydrophilic L-proline.

-

Tunable Electronic Properties: While primarily a steric effect, the phenyl group can subtly influence the electronic nature of the pyrrolidine ring.

Common reactions catalyzed include:

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. It is a self-validating system; the enantiomeric excess of the product, determined by chiral HPLC, directly reflects the catalyst's performance.

Objective: To synthesize the chiral anti-aldol adduct with high enantioselectivity.

Materials:

-

trans-4-Phenyl-L-proline hydrochloride (Catalyst, 20 mol%)

-

Cyclohexanone (Nucleophile, 5.0 mmol, 1.0 equiv.)

-

4-Nitrobenzaldehyde (Electrophile, 2.5 mmol, 0.5 equiv.)

-

Dimethyl Sulfoxide (DMSO, reaction solvent)

-

Ethyl acetate (extraction solvent)

-

Saturated aq. NH₄Cl (for workup)

-

Brine (for washing)

-

Anhydrous MgSO₄ (for drying)

Step-by-Step Methodology:

-

Catalyst Activation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-Phenyl-L-proline hydrochloride (114 mg, 0.5 mmol, 20 mol%).

-

Reaction Setup: Add cyclohexanone (0.52 mL, 5.0 mmol) and DMSO (5 mL) to the flask. Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.

-

Initiation: Add 4-nitrobenzaldehyde (378 mg, 2.5 mmol) to the reaction mixture.

-

Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) followed by brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Analysis: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Analyze the purified product by NMR to confirm its structure and by chiral HPLC to determine the enantiomeric excess (e.e.).

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic power of trans-4-Phenyl-L-proline stems from its ability to form a transient, nucleophilic enamine species with a ketone or aldehyde donor. The generally accepted mechanism for the aldol reaction is depicted below.

Caption: The enamine catalytic cycle for a proline-catalyzed aldol reaction.

Causality of Stereoselection: The key to enantioselectivity lies in the transition state of Step 2. The bulky phenyl group on the C4 position of the proline scaffold sterically blocks one face of the enamine. The incoming aldehyde is therefore forced to approach from the less hindered face. Simultaneously, the catalyst's carboxylic acid group acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and holding it in a rigid, six-membered, chair-like transition state (a Zimmerman-Traxler model), dictating the stereochemical outcome.[2]

Safety, Handling, and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable.

-

Hazard Identification: trans-4-Phenyl-L-proline hydrochloride is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance). In case of skin or eye contact, flush immediately with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is stable under normal storage conditions. Keep away from strong oxidizing agents.

Conclusion

trans-4-Phenyl-L-proline hydrochloride represents a refined tool in the organocatalysis toolbox. By introducing a phenyl substituent onto the proline core, chemists have created a catalyst capable of inducing high levels of stereoselectivity, often superior to unsubstituted proline. Its predictable mechanism, operational simplicity, and synthetic accessibility make it a valuable asset for the construction of complex, enantioenriched molecules destined for applications in pharmaceuticals and materials science. This guide has provided the foundational knowledge—from physical properties to a practical, step-by-step protocol—to empower researchers to confidently integrate this catalyst into their synthetic programs.

References

- Process for preparing (trans)-4-phenyl-L-proline derivatives, Google Patents (US4912231A).

-

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

trans-4-Phenyl-L-proline hydrochloride CAS NO.90657-53-7 , LookChem. Available at: [Link]

-

Trans 4 Hydroxy-L-proline , Biological Magnetic Resonance Bank. Available at: [Link]

-

Safety data sheet , CPAChem. Available at: [Link]

- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride, Google Patents (CN104844495A).

-

¹H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt , ResearchGate. Available at: [Link]

-

¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000162) , Human Metabolome Database. Available at: [Link]

-

Proline organocatalysis , Wikipedia. Available at: [Link]

-

Proline Derivatives in Organic Synthesis , Organic Chemistry Portal. Available at: [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry , ResearchGate. Available at: [Link]

-

Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans , PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

Studies on the Synthesis of cis-4-Hydroxy-l-proline , ResearchGate. Available at: [Link]

-

Heterogeneous organocatalysis: the proline case , RSC Advances, Royal Society of Chemistry. Available at: [Link]

-

Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms , Microbial Cell Factories, BioMed Central. Available at: [Link]

-

Controlled synthesis of thermoresponsive polymers derived from L-proline via RAFT polymerization , Electronic Supplementary Information, The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 | CID 49760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. trans-4-Phenyl-L-proline hydrochloride, CasNo.90657-53-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 8. trans-4-Phenyl-L-proline CAS#: 96314-26-0 [amp.chemicalbook.com]

- 9. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]

trans-4-Phenyl-L-proline hydrochloride structure

An In-Depth Technical Guide to the Structure and Application of trans-4-Phenyl-L-proline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Phenyl-L-proline is a non-natural, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine ring, substituted with a phenyl group in a specific stereochemical orientation, provides a powerful tool for influencing molecular architecture. This guide delves into the core structural features of its hydrochloride salt, exploring the profound impact of its stereochemistry on conformational preferences, and outlines its synthesis and application as a chiral building block and organocatalyst. By understanding the fundamental principles governing its structure, researchers can better leverage its unique properties in the rational design of novel therapeutics and synthetic methodologies.

Core Structural and Physicochemical Properties

trans-4-Phenyl-L-proline hydrochloride is the salt form of (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid. The hydrochloride counter-ion enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in various experimental settings. The fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | [1] |

| Synonyms | trans-4-Phenyl-L-proline HCl, (4S)-4-Phenyl-L-proline hydrochloride | [1][2][3] |

| CAS Number | 90657-53-7 | [1][2][4] |

| Molecular Formula | C₁₁H₁₃NO₂·HCl (or C₁₁H₁₄ClNO₂) | [1][2] |

| Molecular Weight | 227.69 g/mol | [1][2] |

| Melting Point | >300 °C (with decomposition) | [3] |

| Appearance | White to off-white crystalline powder | [5] |

Stereochemistry and Conformational Landscape: The Source of Utility

The defining feature of trans-4-Phenyl-L-proline is its rigid, stereochemically defined structure. This rigidity stems from two key aspects: the inherent cyclic nature of the proline ring and the specific orientation of the phenyl substituent.

Absolute Stereochemistry: (2S,4S) Configuration

The "L-proline" designation refers to the S configuration at the α-carbon (C2), which is characteristic of naturally occurring proline. The "trans" designation refers to the relationship between the phenyl group at C4 and the carboxyl group at C2; they reside on opposite faces of the pyrrolidine ring. This corresponds to a (2S,4S) absolute configuration.

Caption: Stereochemical representation of (2S,4S)-4-Phenyl-L-proline hydrochloride.

Pyrrolidine Ring Pucker: The Endo/Exo Equilibrium

The five-membered pyrrolidine ring of proline is not planar. It adopts one of two major puckered "envelope" conformations: Cγ-endo (where C4 is puckered on the same side as the carboxyl group) or Cγ-exo (where C4 is puckered on the opposite side).[6] The substituent at the C4 position critically influences this equilibrium.

-

Causality: The conformational preference is governed by a balance of steric and stereoelectronic effects. For 4-substituted prolines, electron-withdrawing groups (like fluorine) at the 4R position strongly favor an exo pucker, while at the 4S position, they favor an endo pucker.[6][7] However, for non-electron-withdrawing or sterically bulky groups like the phenyl group, this preference is reversed.[6][7] Therefore, the (4S)-phenyl substituent sterically favors a Cγ-exo ring pucker.

This biased ring pucker has significant downstream consequences for the conformation of peptides incorporating this residue, particularly influencing the cis/trans isomerism of the preceding peptide bond.[6] The Cγ-exo pucker is known to stabilize a trans amide bond.[6]

Caption: Generalized synthetic workflow for trans-4-Phenyl-L-proline HCl.

Applications in Research and Drug Development

The unique structural properties of trans-4-Phenyl-L-proline hydrochloride make it a valuable tool for chemists and drug developers.

Conformationally Restricted Peptide Scaffolds

In drug development, controlling the three-dimensional shape of a peptide is paramount for achieving high affinity and selectivity for a biological target. By incorporating trans-4-Phenyl-L-proline into a peptide sequence, researchers can introduce a rigid "kink" or turn. [6]

-

Mechanism of Action: Its biased Cγ-exo pucker and preference for a trans preceding amide bond reduce the conformational flexibility of the peptide backbone. [6]This pre-organization can lower the entropic penalty of binding to a receptor, potentially increasing binding affinity. This principle is widely used in the design of peptidomimetics and inhibitors of protein-protein interactions.

Chiral Ligands and Organocatalysis

L-proline and its derivatives are renowned as versatile organocatalysts, capable of catalyzing a wide range of asymmetric reactions. [8][9]The rigid scaffold of trans-4-Phenyl-L-proline makes it an attractive candidate for developing novel chiral ligands and catalysts.

-

Rationale: The phenyl group can engage in π-stacking interactions within the transition state of a reaction, providing an additional layer of steric and electronic control. This can influence the stereochemical outcome of reactions such as aldol condensations, Michael additions, and Mannich reactions. [8][10]

Blood-Brain Barrier (BBB) Shuttles

Recent research has explored the use of peptides rich in phenylproline residues as shuttles to transport therapeutic cargo across the blood-brain barrier (BBB). [11][12]

-

Hypothesized Mechanism: It is proposed that the lipophilic phenyl groups and the specific, rigid conformation of the peptide backbone facilitate passive diffusion across the lipid bilayer of the BBB. Studies have shown that the stereochemistry of these shuttles plays a significant role in their transport efficiency, highlighting the importance of using stereochemically pure building blocks like trans-4-Phenyl-L-proline. [12]

Conclusion

trans-4-Phenyl-L-proline hydrochloride is more than a simple substituted amino acid. It is a precision tool for molecular design. Its utility is a direct consequence of its well-defined (2S,4S) stereochemistry, which dictates a strong preference for a Cγ-exo ring pucker and, subsequently, a stabilizing effect on the trans conformation of a preceding amide bond. This predictable conformational bias allows researchers to rationally engineer specific three-dimensional structures in peptides and small molecules. From its stereospecific synthesis starting from natural hydroxyproline to its application in creating structured peptidomimetics and novel catalysts, trans-4-Phenyl-L-proline hydrochloride provides an authoritative and reliable building block for advancing the frontiers of chemical synthesis and drug discovery.

References

-

The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC. PubMed Central. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. PubMed Central. Available at: [Link]

-

The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. Available at: [Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. ACS Publications. Available at: [Link]

-

Conformations of proline | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. PubMed. Available at: [Link]

- US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives. Google Patents.

-

trans-4-Phenyl-L-proline hydrochloride CAS NO.90657-53-7. LookChem. Available at: [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

- CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents.

-

Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. ResearchGate. Available at: [Link]

-

HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. ResearchGate. Available at: [Link]

-

Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Bioresources and Bioprocessing. Available at: [Link]

-

Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. Available at: [Link]

-

(PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. Available at: [Link]

-

Proline-Catalyzed Asymmetric Reactions. ResearchGate. Available at: [Link]

-

Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Available at: [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Bentham Science. Available at: [Link]

-

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2. PubChem. Available at: [Link]

-

Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC. PubMed Central. Available at: [Link]

-

The Multifaceted Roles of Proline in Cell Behavior - PMC. PubMed Central. Available at: [Link]

-

Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. PubMed. Available at: [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC. PubMed Central. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. MDPI. Available at: [Link]

Sources

- 1. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 | CID 49760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. trans-4-Phenyl-L-proline CAS#: 96314-26-0 [amp.chemicalbook.com]

- 4. trans-4-Phenyl-L-proline hydrochloride, CasNo.90657-53-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of trans-4-Phenyl-L-proline Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the solubility of trans-4-Phenyl-L-proline hydrochloride, a critical parameter influencing its application in pharmaceutical research and development. This document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern the solubility of this molecule. We present field-proven, self-validating protocols for determining equilibrium solubility, discuss the impact of environmental factors, and translate these foundational concepts into actionable strategies for formulation and drug development professionals.

Section 1: Foundational Understanding of trans-4-Phenyl-L-proline Hydrochloride

A thorough understanding of a molecule's structure is the logical starting point for predicting and interpreting its solubility. Trans-4-Phenyl-L-proline hydrochloride is a chiral building block of significant interest in medicinal chemistry.

Physicochemical Identity

Precise identification is the bedrock of reproducible science. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | [1] |

| Synonyms | trans-4-Phenyl-L-proline HCl | [1][2][3] |

| CAS Number | 90657-53-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₂·HCl | [2][4] |

| Molecular Weight | 227.69 g/mol | [1][2][4] |

A Structural Rationale for Solubility Behavior

The solubility of trans-4-Phenyl-L-proline hydrochloride is a direct consequence of its hybrid structure:

-

The Proline Scaffold: The core pyrrolidine-2-carboxylic acid structure is inherently polar.[5] As an amino acid derivative, it possesses both a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond acceptor, protonated in the hydrochloride salt form). This dual functionality allows for strong interactions with polar solvents, particularly water.[5]

-

The Phenyl Group: The trans-substituted phenyl ring introduces a significant nonpolar, hydrophobic character to the molecule. This region does not readily interact with water and can promote self-aggregation in aqueous solutions through hydrophobic interactions.

-

The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the secondary amine of the proline ring is protonated (R₂NH₂⁺). This positive charge dramatically increases the molecule's polarity and is the primary reason for its aqueous solubility. The dissolution process involves the dissociation of the salt into the protonated phenyl-proline cation and a chloride anion.

The molecule's overall solubility is therefore a delicate balance between the water-loving (hydrophilic) nature of the charged amino acid portion and the water-fearing (hydrophobic) nature of the phenyl ring.

Significance in Medicinal Chemistry

The rigid, conformationally constrained structure of proline and its derivatives makes them invaluable tectons (molecular building blocks) for rational drug design. They are frequently incorporated into molecules to orient functional groups in a specific, predictable manner, which is crucial for binding to biological targets like enzymes. Trans-4-Phenyl-L-proline, specifically, has been utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and other bioactive compounds. A clear understanding of its solubility is paramount, as it directly impacts reaction kinetics in aqueous-organic solvent systems and the purification of intermediates and final active pharmaceutical ingredients (APIs).

Section 2: Guiding Principles of Aqueous Solubility

Solubility is not a fixed constant but a dynamic equilibrium that is highly sensitive to the solution's environment. For an ionizable molecule like trans-4-Phenyl-L-proline hydrochloride, pH is the most critical variable.

The Interplay of pH and Ionization

The hydrochloride salt is expected to be most soluble at a low pH, where both the amine group remains protonated (R₂NH₂⁺) and the carboxylic acid group is also largely protonated (-COOH). As the pH of the solution increases, the carboxylic acid group will deprotonate to form a carboxylate (-COO⁻). This creates a zwitterion, a molecule with both a positive and a negative charge. While zwitterionic amino acids are soluble in water, the solubility of proline derivatives often reaches a minimum near their isoelectric point (pI)—the pH at which the net charge is zero.[6] A further increase in pH would deprotonate the amine, leading to a net negative charge and potentially another region of increased solubility. This pH-dependent solubility profile is a critical consideration for any formulation, dissolution testing, or biopharmaceutical modeling.[7]

Temperature as a Thermodynamic Driver

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] This relationship should be experimentally verified for trans-4-Phenyl-L-proline hydrochloride, as it has direct implications for manufacturing processes (e.g., crystallization, purification) and stability testing. Correlating experimental solubility data with thermodynamic models like the modified Apelblat or Van't Hoff equations can provide deeper insight into the dissolution thermodynamics (enthalpy, entropy) of the system.[7][8]

Section 3: Gold Standard Methodology for Equilibrium Solubility Determination

To generate reliable and meaningful data, a robust and validated methodology is essential. The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium thermodynamic solubility. Its strength lies in its simplicity and its direct measurement of a system at true equilibrium.

The Shake-Flask Method: A Self-Validating Protocol

The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in a chosen solvent for a prolonged period, ensuring that the rate of dissolution equals the rate of precipitation.

Causality Behind Key Steps:

-

Using Excess Solid: This is a non-negotiable requirement. The continuous presence of undissolved solid is the only visual guarantee that the solution has reached its saturation point.

-

Equilibration Time (24-72 hours): Short incubation times are a common source of error, leading to an underestimation of true solubility.[7] A long equilibration period is necessary to overcome kinetic barriers to dissolution, especially for crystalline compounds. To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value is considered valid only when consecutive measurements are in agreement.

-

Temperature Control: As discussed, solubility is temperature-dependent. The experiment must be conducted in a calibrated, temperature-controlled environment (e.g., an incubator shaker or a water bath) at a standard temperature, typically 25 °C or 37 °C.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to analyze the saturated supernatant. Centrifugation followed by careful filtration through a low-binding syringe filter (e.g., PVDF or PTFE) is the most rigorous approach. This prevents microscopic solid particles from entering the analytical sample and artificially inflating the measured concentration.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of trans-4-Phenyl-L-proline hydrochloride (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the vials to shake for at least 48 hours.

-

Phase Separation: Remove the vials and allow them to stand for 30 minutes to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Prepare an accurate dilution of the filtrate with the appropriate mobile phase for the chosen analytical method.

-

Quantification: Determine the concentration of the compound in the diluted filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: A validated workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Solubility Data & Interpretation

Template for Experimental Solubility Data

Researchers generating data for this compound should record their findings in a structured format to ensure clarity and comparability.

| Solvent System | pH (at 25°C) | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | TBD | 25.0 ± 0.5 | TBD | Shake-Flask |

| Purified Water | TBD | 37.0 ± 0.5 | TBD | Shake-Flask |

| 0.01 M HCl | ~2.0 | 25.0 ± 0.5 | TBD | Shake-Flask |

| PBS | 7.4 | 37.0 ± 0.5 | TBD | Shake-Flask |

| Ethanol | N/A | 25.0 ± 0.5 | TBD | Shake-Flask |

| DMSO | N/A | 25.0 ± 0.5 | TBD | Shake-Flask |

| TBD: To Be Determined experimentally. |

Factors Influencing Solubility: A Summary

| Factor | Expected Effect on Solubility | Rationale / Causality |

| Increasing pH | Decrease, then potentially increase | The compound is a hydrochloride salt, most soluble at low pH. Solubility will likely decrease as the pH approaches the isoelectric point and may increase again at high pH if the amine is deprotonated. |

| Increasing Temp. | Increase | The dissolution of most crystalline solids is an endothermic process, favored by higher temperatures. |

| Co-solvents (e.g., Ethanol) | Increase | The presence of a less polar co-solvent can help solvate the nonpolar phenyl ring, improving overall solubility. |

| Ionic Strength | Variable | The presence of other salts can either increase ("salting-in") or decrease ("salting-out") solubility depending on the specific ions and their concentrations. |

Section 5: Practical Implications for Pharmaceutical Development

Solubility data is not an academic endpoint; it is a critical input for strategic decisions in drug development.

Linking Solubility to Bioavailability

For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, low aqueous solubility is a primary cause of poor and variable oral bioavailability. Determining the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is essential for predicting in vivo performance and for building robust biopharmaceutical models.

From Solubility Data to Formulation Decisions

The solubility value directly informs the formulation strategy. A high solubility value simplifies development, whereas a low value necessitates more complex and resource-intensive approaches.

Caption: Decision-making workflow based on initial aqueous solubility data.

Section 6: Conclusion

The solubility of trans-4-Phenyl-L-proline hydrochloride is a multifaceted property governed by its unique chemical structure and the surrounding solution environment. A comprehensive characterization, anchored by rigorous and validated experimental protocols like the shake-flask method, is not merely a data-gathering exercise but a fundamental prerequisite for successful drug development. By understanding the "why" behind the experimental observations, researchers can proactively design robust formulation strategies, mitigate risks associated with poor bioavailability, and ultimately accelerate the progression of promising new chemical entities from the laboratory to the clinic.

References

-

Li, M., & Duan, E. H. (2019). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

-

Qiu, J., et al. (2019). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]

-

Solubility of Things. (n.d.). Proline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Proline hydrochloride, L-. PubChem. Available at: [Link]

-

Blokhina, S. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. Available at: [Link]

-

Dongguk University. (2023). Solubility and the solution thermodynamics of l-proline in the aqueous binary mixture of NaCl and KCl solution. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride. PubChem. Available at: [Link]

-

LookChem. (n.d.). trans-4-Phenyl-L-proline hydrochloride CAS NO.90657-53-7. Available at: [Link]

-

Amerigo Scientific. (n.d.). (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Available at: [Link]

-

2a biotech. (n.d.). trans-4-Phenyl-L-proline hydrochloride. Available at: [Link]

-

P212121 Store. (n.d.). trans-4-Phenyl-L-proline hydrochloride. Available at: [Link]

-

Weifang Yangxu Group Co., Ltd. (n.d.). trans-4-Phenyl-L-proline hydrochloride. LookChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid. PubChem. Available at: [Link]

- Google Patents. (n.d.). US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives.

Sources

- 1. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 | CID 49760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. trans-4-Phenyl-L-proline hydrochloride, CasNo.90657-53-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. store.p212121.com [store.p212121.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Architect of Inhibition: A Technical Guide to the Mechanism of Action of trans-4-Phenyl-L-proline Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the core mechanism of action of trans-4-Phenyl-L-proline hydrochloride. As a Senior Application Scientist, the following discourse is structured to deliver not just a summary of findings, but a causal narrative grounded in established biochemical principles and experimental validation. We will dissect the molecular interactions and the broader physiological consequences of this proline analog's activity, with a primary focus on its role as a modulator of the Renin-Angiotensin System.

Introduction: The Significance of the Proline Scaffold in Drug Design

The proline ring, with its unique conformational rigidity, has long been a privileged scaffold in medicinal chemistry. Its incorporation into peptide and small molecule structures can significantly influence their three-dimensional geometry, and consequently, their biological activity. trans-4-Phenyl-L-proline hydrochloride emerges from a lineage of proline derivatives designed to interact with specific biological targets with high affinity and selectivity. This guide will illuminate its principal mechanism of action: the inhibition of Angiotensin-Converting Enzyme (ACE), a critical regulator of blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin System: A Cascade Primed for Intervention

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a pivotal role in regulating blood pressure, and fluid and electrolyte balance.[1] A key enzymatic component of this system is the Angiotensin-Converting Enzyme (ACE).

The Role of Angiotensin-Converting Enzyme (ACE)

ACE is a zinc-dependent metalloprotease that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to its receptors, leading to a cascade of physiological responses including vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[1] ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] Therefore, inhibition of ACE leads to a dual antihypertensive effect: decreased production of the vasoconstrictor angiotensin II and increased levels of the vasodilator bradykinin.

Core Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme

Based on extensive structure-activity relationship (SAR) studies of proline-based ACE inhibitors, the primary mechanism of action of trans-4-Phenyl-L-proline hydrochloride is the competitive inhibition of Angiotensin-Converting Enzyme.[2][3] The proline moiety is crucial for the binding of many ACE inhibitors to the enzyme's active site.[3][4]

Molecular Interactions at the ACE Active Site

The inhibitory activity of proline-based compounds stems from their ability to mimic the C-terminal dipeptide of ACE substrates. The key interactions typically involve:

-

Zinc Coordination: The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity. The carboxylate group of the proline ring in inhibitors can directly coordinate with this zinc ion, displacing a water molecule and preventing the substrate from binding.

-

Hydrogen Bonding: The proline ring and its substituents can form multiple hydrogen bonds with amino acid residues in the ACE active site. The carbonyl oxygen of the proline's carboxyl group and the nitrogen atom of the pyrrolidine ring are key hydrogen bond acceptors and donors.

-

Hydrophobic Interactions: The 4-phenyl substitution in trans-4-Phenyl-L-proline provides a bulky, hydrophobic group that can engage in favorable hydrophobic interactions with a corresponding hydrophobic pocket in the ACE active site, thereby increasing the binding affinity and potency of the inhibitor. The trans stereochemistry at the 4-position is often crucial for optimal fitting into this pocket.[2]

The combination of these interactions allows trans-4-Phenyl-L-proline hydrochloride to bind tightly to the active site of ACE, preventing the binding and conversion of angiotensin I.

Caption: Molecular interactions of trans-4-Phenyl-L-proline with the ACE active site.

Structure-Activity Relationship (SAR) of 4-Substituted Proline-Based ACE Inhibitors

The development of potent ACE inhibitors has been guided by extensive SAR studies. Key structural features of 4-substituted proline analogs that influence their inhibitory activity include:

| Structural Feature | Impact on ACE Inhibition | Rationale |

| Proline Ring | Essential for activity | Mimics the C-terminal residue of ACE substrates and provides the correct orientation for active site binding.[3][4] |

| Carboxylate Group | Critical for zinc binding | Directly coordinates with the catalytic Zn²⁺ ion in the ACE active site. |

| Substitution at the 4-position | Modulates potency and selectivity | The nature, size, and stereochemistry of the substituent can significantly impact binding affinity through interactions with a hydrophobic pocket.[2] |

| Stereochemistry at the 4-position | Often crucial for optimal binding | The trans configuration is frequently preferred for fitting into the active site.[2] |

Experimental Protocols for Determining ACE Inhibitory Activity

The inhibitory potential of trans-4-Phenyl-L-proline hydrochloride against ACE can be quantified using various established in vitro assays. The primary endpoint of these assays is typically the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of ACE by 50%.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This is a classic and widely used method for measuring ACE activity.

Principle: ACE cleaves the substrate hippuryl-histidyl-leucine (HHL) to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.[5]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate a solution containing ACE (e.g., from rabbit lung) and the test compound (trans-4-Phenyl-L-proline hydrochloride at various concentrations) in a suitable buffer (e.g., borate buffer, pH 8.3) for 10 minutes at 37°C.[5]

-

Initiation of Reaction: Add the substrate HHL to the reaction mixture to initiate the enzymatic reaction.[5]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.[5]

-

Termination of Reaction: Stop the reaction by adding a strong acid, such as 1 M HCl.[5]

-

Extraction of Hippuric Acid: Extract the hippuric acid formed into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.

-

Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[5]

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the HHL-based spectrophotometric ACE inhibition assay.

HPLC-Based Assay

This method offers higher specificity and sensitivity compared to the spectrophotometric method.

Principle: Similar to the spectrophotometric assay, ACE cleaves HHL to produce hippuric acid. However, the quantification of hippuric acid is performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Step-by-Step Methodology:

-

Reaction Setup: The enzymatic reaction is set up and terminated as described in the spectrophotometric assay.

-

Sample Preparation for HPLC: After stopping the reaction, the sample is filtered or centrifuged to remove any precipitated protein. An aliquot of the supernatant is then directly injected into the HPLC system.

-

HPLC Analysis: The separation of hippuric acid from the unreacted substrate and other components of the reaction mixture is achieved on a reverse-phase column (e.g., C18). The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.

-

Detection and Quantification: Hippuric acid is detected by its UV absorbance at 228 nm. The concentration is determined by comparing the peak area of hippuric acid in the sample to a standard curve generated with known concentrations of hippuric acid.

-

Calculation of Inhibition: The percentage of inhibition and the IC₅₀ value are calculated as described for the spectrophotometric assay.

Commercial Colorimetric Assay Kits

Several commercial kits are available that provide a more streamlined and high-throughput method for measuring ACE inhibition.

Principle: These kits often use a synthetic substrate that, upon cleavage by ACE, releases a product that can be detected colorimetrically after a secondary enzymatic reaction. For example, the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) is cleaved by ACE, and the resulting 3-Hydroxybutyric acid (3HB) is quantified in a subsequent enzymatic reaction that produces a colored product.[6]

Step-by-Step Methodology (General):

-

Reagent Preparation: Reconstitute the kit components (enzyme, substrate, co-enzyme, indicator solution) according to the manufacturer's instructions.

-

Assay Plate Setup: Add the test compound (trans-4-Phenyl-L-proline hydrochloride) and control solutions to the wells of a microplate.

-

Enzyme Addition: Add the ACE solution to each well and pre-incubate.

-

Substrate Addition: Add the substrate solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

-

Color Development: Add the indicator and co-enzyme solutions to develop the color.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and IC₅₀ value based on the absorbance readings.

Conclusion and Future Directions

Future research should focus on obtaining a definitive IC₅₀ value for trans-4-Phenyl-L-proline hydrochloride against ACE using the standardized assays outlined in this guide. Furthermore, in vivo studies in relevant animal models of hypertension would be crucial to validate its antihypertensive efficacy and to explore its pharmacokinetic and pharmacodynamic properties. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising proline derivative.

References

-

Novel Natural Angiotensin Converting Enzyme (ACE)-Inhibitory Peptides Derived from Sea Cucumber-Modified Hydrolysates by Adding Exogenous Proline and a Study of Their Structure–Activity Relationship. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Pavar, M. C., Hanif, K., Azam, A., Lata, S., Pasha, M. A. Q., & Pasha, S. (2006). Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2117–2121. [Link]

-

ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. Retrieved January 5, 2026, from [Link]

-

STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019, February 8). ResearchGate. Retrieved January 5, 2026, from [Link]

- Alexandrou, E. N., & Liakopoulou-Kyriakides, M. (1990). Inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted-L-prolines and their N alpha-phosphoryl-derivatives.

-

Angiotensin-converting enzyme inhibitory assay. (2019, March 28). Protocols.io. Retrieved January 5, 2026, from [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Wu, S., Li, R., & Li, Y. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical Biology, 49(12), 1303–1307. [Link]

-

Structure–Activity Relationship of Novel ACE Inhibitory Undecapeptides from Stropharia rugosoannulata by Molecular Interactions and Activity Analyses. (2023, September 17). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

-

Inhibition of Angiotensin Converting Enzyme, Angiotensin II Receptor Blocking, and Blood Pressure Lowering Bioactivity across Plant Families. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Wyvratt, M. J., & Patchett, A. A. (1990). Angiotensin-converting enzyme inhibitors. 9. Novel [[N-(1-carboxy-3-phenylpropyl)amino]acyl]glycine derivatives with diuretic activity. Journal of Medicinal Chemistry, 33(6), 1600–1606. [Link]

-

Exploiting the Angiotensin-Converting Enzyme Pathway to Augment Endogenous Opioid Signaling. (2025, February 25). bioRxiv. Retrieved January 5, 2026, from [Link]

-

Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

4-[18F]Fluoro-2-D-methyl-3-mercaptopropanoyl-L-proline. (2007, March 8). NCBI. Retrieved January 5, 2026, from [Link]

-

Proline-based ACE inhibitors: captopril ( 1 ), enalaprilat ( 2 ), zofenoprilat ( 3 ) and fosinoprilat ( 4 ). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Harris, R. B., & Wilson, I. B. (1985). Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines. Journal of Medicinal Chemistry, 28(2), 151–155. [Link]

-

In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. (2019, September 4). NIH. Retrieved January 5, 2026, from [Link]

Sources

- 1. 4-[18F]Fluoro-2-D-methyl-3-mercaptopropanoyl-L-proline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. rbvi.ucsf.edu [rbvi.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

The Phenyl Twist: A Technical Guide to the Conformational Influence of trans-4-Phenyl-L-proline in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and chemical biology. Among these, proline analogs are of particular interest due to the unique conformational constraints proline imparts on the peptide backbone. This technical guide provides an in-depth exploration of trans-4-phenyl-L-proline, a proline derivative that introduces a bulky, aromatic substituent. We will dissect the stereoelectronic and steric consequences of this modification, elucidating its profound impact on the local and global conformation of peptides. This guide will serve as a comprehensive resource, detailing the synthesis of peptides incorporating this analog, the analytical techniques for their conformational analysis, and the interpretation of the resulting data.

Introduction: The Pivotal Role of Proline in Peptide Architecture

Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that incorporates its α-amino group. This structural feature has profound implications for peptide and protein structure:

-

Restricted φ Torsion Angle: The pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range, typically around -65° ± 25°.[1]

-

Cis/Trans Isomerism: The tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with the energy barrier between these states being significantly lower than for other peptide bonds.[1][2] This cis/trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes.

-

Secondary Structure Disruption: Proline is often considered a "helix breaker" as its rigid structure and lack of an amide proton for hydrogen bonding can disrupt regular secondary structures like α-helices and β-sheets.

-

Turns and Loops: Consequently, prolines are frequently found in β-turns and loop regions, where they facilitate changes in the direction of the polypeptide chain.

The ability to modulate these inherent properties of proline through chemical modification offers a tantalizing prospect for rational peptide design. Substitution at the C4 position of the pyrrolidine ring has emerged as a particularly effective strategy to bias the ring's pucker and the cis/trans equilibrium of the preceding peptide bond.

The Influence of the trans-4-Phenyl Substituent

The introduction of a phenyl group at the 4-position of the L-proline ring in a trans configuration introduces a unique combination of steric and electronic effects that significantly perturbs the conformational landscape of the peptide backbone.

Pyrrolidine Ring Pucker: A Tale of Two Conformations

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-exo (up) and Cγ-endo (down).[1] The nature of the substituent at the C4 position can strongly influence this equilibrium.

-

Steric Dominance: In the case of the bulky phenyl group in trans-4-phenyl-L-proline, steric hindrance is the dominant factor. To minimize steric clashes, the phenyl group preferentially occupies a pseudo-equatorial position on the pyrrolidine ring. This steric preference forces the ring into a predominantly Cγ-endo pucker. This is in contrast to electronegative substituents in the trans (4R) position, which favor an exo pucker due to stereoelectronic effects.

The Cis/Trans Isomeric Balance

A crucial consequence of the biased ring pucker is the influence on the cis/trans isomerization of the peptide bond preceding the modified proline residue. There is a strong correlation between the ring pucker and the preferred amide bond conformation:

-

Cγ-endo Pucker Favors cis: The endo pucker is sterically more compatible with a cis amide bond.

-

Cγ-exo Pucker Favors trans: Conversely, the exo pucker is more favorable for a trans amide bond.[1]

Therefore, by promoting a Cγ-endo pucker, the trans-4-phenyl-L-proline substituent is expected to increase the population of the cis isomer of the preceding peptide bond relative to unsubstituted proline. This ability to stabilize the less common cis conformation is a key feature that can be exploited in peptide design to enforce specific turns and folds.

Synthesis of Peptides Containing trans-4-Phenyl-L-proline

The incorporation of trans-4-phenyl-L-proline into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The key prerequisite is the availability of the appropriately protected amino acid monomer.

Synthesis of N-Protected trans-4-Phenyl-L-proline

The synthesis of N-Boc- or N-Fmoc-protected trans-4-phenyl-L-proline is a critical first step. A common route involves the stereospecific synthesis from a readily available chiral starting material, such as 4-hydroxy-L-proline. A patented method describes the reaction of a protected proline derivative with a leaving group at the 4-position with an aromatic nucleophile like benzene in the presence of a Lewis acid.[3]

Solid-Phase Peptide Synthesis (SPPS) Workflow

Once the protected monomer is obtained, it can be incorporated into a peptide sequence using a standard SPPS workflow, typically employing the Fmoc/tBu strategy.

Experimental Protocol: Manual Fmoc-SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence, including the protected trans-4-phenyl-L-proline.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, remove the N-terminal Fmoc group.

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Conformational Analysis of trans-4-Phenyl-L-proline Containing Peptides

A multi-faceted approach employing various spectroscopic and analytical techniques is essential to fully characterize the conformational impact of incorporating trans-4-phenyl-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying peptide conformation in solution at atomic resolution. For peptides containing trans-4-phenyl-L-proline, NMR can provide detailed information on both the cis/trans isomerism and the pyrrolidine ring pucker.

Key NMR Parameters for Conformational Analysis:

| Parameter | Information Gained | Expected Observations for trans-4-Phenyl-L-proline Peptides |

| 1H and 13C Chemical Shifts | Local electronic environment, cis/trans populations | Separate sets of resonances for cis and trans isomers. The relative integration of these peaks provides the cis/trans ratio. Diagnostic shifts in Cβ and Cγ of the proline ring are indicative of the ring pucker. |

| Nuclear Overhauser Effects (NOEs) | Through-space proximities of protons (< 5 Å) | Strong sequential Hα(i) - Hδ(i+1) NOE is characteristic of a cis Xaa-Pro bond. The pattern of intra-residue and sequential NOEs can help define the overall peptide conformation. |

| 3J Coupling Constants | Dihedral angles (e.g., φ, ψ) | Karplus relationships can be used to estimate backbone and side-chain torsion angles, providing further constraints for structural modeling. |

Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a suite of 2D NMR spectra, typically including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and determine sequential assignments.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances for both cis and trans isomers.

-

Quantify the cis/trans population ratio by integrating well-resolved cross-peaks.

-

Identify and quantify NOE cross-peaks to generate distance restraints.

-

-

Structure Calculation: Use the experimental restraints (NOEs, coupling constants) in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the solution conformation of the peptide.

X-ray Crystallography

While NMR provides information about the solution-state ensemble of conformations, X-ray crystallography can yield a high-resolution snapshot of the peptide's structure in the solid state. Obtaining a crystal structure of a peptide containing trans-4-phenyl-L-proline can provide definitive evidence for the preferred ring pucker and the cis/trans state of the preceding peptide bond in that specific crystalline environment.

Experimental Protocol: Peptide Crystallography

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using high-throughput vapor diffusion methods (sitting or hanging drop) to identify initial crystallization "hits".

-

Crystal Optimization: Refine the initial hit conditions to grow larger, single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a single crystal and collect X-ray diffraction data, often at a synchrotron source for higher resolution.

-

Structure Determination: Process the diffraction data and solve the crystal structure using methods like molecular replacement or direct methods.

-

Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to obtain the final structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. By analyzing the far-UV CD spectrum (190-250 nm), one can estimate the proportions of α-helix, β-sheet, and random coil conformations. The incorporation of trans-4-phenyl-L-proline, by inducing specific turns, can lead to characteristic changes in the CD spectrum compared to the unmodified peptide, providing insights into the global conformational changes.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL.

-

Blank Measurement: Record the CD spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity.

-